Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate

conformational constraint peptidomimetic design proline-templated amino acids

Researchers pursuing constrained peptidomimetics face lengthy in-house scaffold synthesis. This building block (CAS 1339260-09-1) delivers the pre-formed 3-azabicyclo[3.1.0]hexane-2,4-dione core with orthogonal α-amine and methyl ester handles for immediate coupling. • Validated scaffold: 1000-fold NS3 protease binding enhancement over proline; predefined dihedral angles (φ ∼ -70°, ψ ∼ 131°) mimic PPII helix conformation. • ≥98% purity, in-stock availability eliminates custom synthesis lead times. • Dual handles enable parallel SAR at N- and C-termini for protease, GPCR, and PPI targets.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
Cat. No. B13627307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCN1C(=O)C2CC2C1=O)N
InChIInChI=1S/C10H14N2O4/c1-16-10(15)7(11)2-3-12-8(13)5-4-6(5)9(12)14/h5-7H,2-4,11H2,1H3
InChIKeyYXZDOCZTQJXSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate: Conformationally Constrained Amino Ester Building Block for Peptidomimetic and Medicinal Chemistry


Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate (CAS 1339260-09-1) is a synthetic bifunctional building block combining a primary α-amino ester side chain with the rigid 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold [1]. With molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol, this compound belongs to the class of azabicycloalkane amino acid derivatives—a family widely exploited for introducing conformational constraint into peptide and peptidomimetic designs [2]. The molecule features a free amino group (hydrogen bond donor count: 1) and a methyl ester terminus, offering orthogonal synthetic handles for selective derivatization in medicinal chemistry programs targeting proteases, GPCRs, and other therapeutically relevant protein classes [1].

Pre-organized 3-azabicyclo[3.1.0]hexane-2,4-dione core for peptidomimetic constraint
Orthogonal α-amine and methyl ester handles for selective derivatization
Scaffold validated in protease and GPCR-targeted drug discovery programs

Why Close Analogs of Methyl 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate Cannot Be Interchanged Without Risk


Substituting this methyl ester with its nearest structural analogs—the free carboxylic acid, primary amide (CAS 1342373-31-2), N-methylamino acid (CAS 1340154-31-5), α-methyl acid (CAS 1343616-76-1), or the propanoic acid homolog (CAS 1344300-57-7)—introduces functionally meaningful changes in lipophilicity, hydrogen-bonding capacity, and synthetic reactivity that directly affect coupling efficiency, intermediate stability, and downstream structure-activity relationships [1]. The 3-azabicyclo[3.1.0]hexane-2,4-dione core imposes a defined conformational preference (φ ∼ −70°, ψ ∼ 131°) that distinguishes all scaffold-containing compounds from flexible-chain amino esters; however, differences in the side-chain functional group and length among in-class analogs modulate predicted LogP, solubility, and amine nucleophilicity, making each analog a distinct chemical entity for procurement purposes [2]. The evidence below quantifies where the target methyl ester offers verifiable differentiation.

Functional group Replacing the methyl ester with acid or amide alters lipophilicity, H-bond capacity, and coupling reactivity.
Side-chain length Propanoate homolog shortens linker spacing, which may affect steric accessibility during coupling.
Scaffold identity Flexible-chain amino esters lack the defined φ/ψ dihedral preference; conformational advantage may not transfer.

Quantitative Differentiation Evidence: Methyl 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate vs. Closest Analogs


Conformational Preorganization: Defined Dihedral Angles vs. Flexible-Chain Amino Esters

The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold of the target compound adopts a flattened boat conformation with experimentally determined dihedral angles: φ ∼ −70°, ψ ∼ 131°, χ1 ∼ −57°, and χ2 ∼ −158°, as established by NOE data, coupling constants, and molecular modeling of proline-templated amino acids (PTAAs) based on this bicyclic system [1]. This contrasts with flexible-chain amino esters such as methyl 2-aminobutanoate, which lack any defined conformational preference in solution and sample multiple rotameric states. The conformational restriction imposed by the cyclopropane-fused succinimide ring system pre-organizes the backbone geometry to mimic the poly-L-proline type II (PPII) helix conformation, a structural motif critical for protein-protein recognition interfaces.

Conformational Preorganization
Class-level inference
Target: φ ∼ −70°, ψ ∼ 131° (single state)
Flexible analogs: multiple rotamers, no defined φ/ψ
NMR and modeling in CDCl₃/D₂O
Defined backbone may reduce entropic penalty in target binding; supports PPII helix mimicry design.
conformational constraint peptidomimetic design proline-templated amino acids poly-L-proline type II mimics

Predicted Lipophilicity and Polarity: Methyl Ester vs. Free Carboxylic Acid and Amide Analogs

The target methyl ester exhibits a computed XLogP3 of −1.3 and a topological polar surface area (TPSA) of 89.7 Ų, as reported in PubChem [1]. While directly measured LogP/logD values for the complete comparison set are not available in the peer-reviewed literature, the core 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold has a predicted LogP of −0.82 and LogD (pH 7.4) of −0.82 [2]. The methyl esterification of the target compound is expected to increase lipophilicity by approximately 0.5–1.0 log units relative to the corresponding free carboxylic acid (based on the well-established Hansch π constant for —COOCH₃ vs. —COOH substitution), which would place the free acid form at an estimated LogP below −1.8. The primary amide analog (CAS 1342373-31-2) is expected to have an intermediate LogP between the ester and acid but with distinct hydrogen-bond donor capacity (3 HBD vs. 1 HBD for the target).

Predicted Lipophilicity
Cross-study comparable
XLogP3 = −1.3 (target)
Core scaffold LogP −0.82; free acid est. < −1.8
TPSA 89.7 Ų; HBD = 1; PubChem/ChemBase predictions
Methyl ester balances aqueous/organic compatibility; single HBD may simplify purification.
lipophilicity drug-likeness membrane permeability LogP TPSA

Scaffold-Class Validation: 1000-Fold Enhancement in NS3 Protease Binding Affinity Over Proline

The 3-azabicyclo[3.1.0]hexane scaffold—the core structural element of the target compound—has been validated in the context of the FDA-approved HCV NS3/4A protease inhibitor boceprevir. Incorporation of this bicyclic moiety as the P2 residue results in a 1000-fold increase in NS3 protease binding affinity compared to proline in a pentapeptide scaffold . The constrained bicyclic geometry locks the gem-dimethyl substituent at a fixed angle relative to the ring system, pre-organizing the P2 moiety for optimal interactions with four amino acid residues (Arg155, Ala156, Ala157, and Lys136) in the NS3 protease active site . While the target compound is not boceprevir itself, it shares the identical 3-azabicyclo[3.1.0]hexane-2,4-dione pharmacophoric core and an α-amino acid side chain amenable to further elaboration into P2-P3 mimetics.

NS3 Protease Scaffold Validation
Class-level inference
1000-fold binding increase over proline when scaffold incorporated at P2 (boceprevir context)
Sources: literature on boceprevir P2 core; target shares identical core but not same molecule
Scaffold precedent de-risks selection for protease inhibitor programs; confirm with own construct.
NS3 protease hepatitis C virus boceprevir conformational constraint binding affinity

Side-Chain Length Differentiation: Butanoate (C4) vs. Propanoate (C3) Homolog for Synthetic Spacing Requirements

The target compound features a butanoate (4-carbon) side chain connecting the α-amino ester to the 3-azabicyclo[3.1.0]hexane-2,4-dione nitrogen, whereas the closest lower homolog, 2-amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid (CAS 1344300-57-7), contains a propanoate (3-carbon) linker . This one-methylene difference has measurable physicochemical consequences: the target has a predicted density of 1.361 ± 0.06 g/cm³ and boiling point of 425.4 ± 35.0 °C, compared to 1.594 ± 0.06 g/cm³ and 497.4 ± 40.0 °C for the C3 homolog . The additional methylene unit in the target also increases the rotatable bond count (5 vs. an estimated 4 for the C3 analog), providing greater conformational flexibility in the linker region while retaining the rigid core scaffold constraint.

Side-Chain Length
Cross-study comparable
Butanoate (C4) vs Propanoate (C3): density 1.361 vs 1.594 g/cm³; bp 425 vs 497 °C; 1 extra rotatable bond
Predicted properties from Chemsrc/ACD/Labs Percepta
Longer linker increases steric accessibility for amine coupling; lower density may ease handling.
homolog comparison side-chain length synthetic intermediate amino acid spacing structure-activity relationship

Purity, Vendor Availability, and Procurement Benchmarking vs. In-Class Analogs

The target compound is commercially available at ≥98% purity from multiple independent vendors including Chemscene (Cat. No. CS-0346907) and Leyan (Cat. No. 1417577, 98% purity), with documented storage conditions (sealed in dry, 2–8 °C) and room-temperature shipping eligibility in continental US . In contrast, the propanoic acid homolog (CAS 1344300-57-7) is listed by CymitQuimica as 'Descatalogado' (discontinued), indicating limited commercial availability . The α-methyl acid analog (CAS 1343616-76-1) and N-methyl acid analog (CAS 1340154-31-5) are both listed at 98% purity with a 10-day lead time, suggesting lower stock readiness compared to the target compound which is listed as in-stock at Chemscene .

Procurement Benchmark
Supporting evidence
≥98% purity, in-stock at Chemscene & Leyan; C3 homolog discontinued; other analogs 10-day lead
Vendor listings May 2026
Immediate availability reduces synthesis delays for SAR campaigns.
chemical procurement purity specification vendor comparison research chemical sourcing

Recommended Research and Procurement Application Scenarios for Methyl 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate


P2-P3 Peptidomimetic Elaboration for Serine Protease Inhibitor Discovery

The target compound is structurally suited as a P2 or P2-P3 precursor in serine protease inhibitor programs, leveraging the 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold's demonstrated 1000-fold NS3 protease binding enhancement over proline [1]. The methyl ester provides a protected carboxyl handle for P3 coupling via standard peptide coupling reagents (e.g., HATU, EDC/HOBt), while the free α-amine can be acylated or sulfonylated to install P3-P4 cap groups. The butanoate linker (C4) provides sufficient spacing to accommodate diverse P1-P1′ substituents without steric clash. This scenario is most relevant for research groups pursuing HCV, SARS-CoV-2 3CLpro, or related viral protease targets where conformational constraint at P2 is a validated design strategy.

Conformationally Constrained Dipeptide Mimic Synthesis for PPII Helix Mimicry

The scaffold's experimentally determined dihedral angles (φ ∼ −70°, ψ ∼ 131°, χ1 ∼ −57°, χ2 ∼ −158°) mimic the poly-L-proline type II helix conformation [1]. Researchers designing PPII helix mimetics for protein-protein interaction (PPI) targets—such as SH3 domains, WW domains, or profilin-binding motifs—can use this compound as a conformationally pre-organized core that reduces the entropic penalty of binding. The methyl ester terminus allows for C-terminal elongation via saponification and subsequent amide coupling, while the α-amine enables N-terminal extension through standard Fmoc- or Boc-based solid-phase or solution-phase peptide chemistry.

Building Block for DPP-IV and Related Prolyl Oligopeptidase Family Inhibitor Libraries

The 3-azabicyclo[3.1.0]hexane scaffold has been validated in conformationally rigid DPP-IV inhibitors [1]. The target compound can serve as a versatile intermediate for generating focused libraries of DPP-IV or related prolyl oligopeptidase (POP) family inhibitors by varying the N-terminal capping group and C-terminal warhead. The ≥98% commercial purity and in-stock availability from multiple vendors [2] enable rapid library synthesis without the need for in-house scaffold construction, accelerating hit-to-lead timelines in metabolic disease programs.

Synthetic Intermediate for CNS-Targeted μ Opioid Receptor Ligand Exploration

3-Azabicyclo[3.1.0]hexane derivatives have achieved picomolar binding affinity at μ opioid receptors with selectivity over δ and κ subtypes [1]. The target compound's butanoate linker provides a modifiable handle for introducing diverse aromatic or heteroaromatic substituents at the N-terminus, while the constrained scaffold restricts conformational freedom to favor specific receptor interactions. The balanced XLogP3 of −1.3 [2] provides a starting point for optimizing CNS penetration through further structural modification. This scenario is relevant for analgesic and antipruritic drug discovery programs targeting opioid receptors with reduced β-arrestin bias.

Application
Selection Property
Validation Focus
Serine protease inhibitor research (HCV, 3CLpro, etc.)
Pre-organized P2 scaffold with orthogonal α-amine and methyl ester
Confirm coupling efficiency and scaffold binding contribution in target assay
PPII helix mimetic design for protein-protein interaction targets
Experimentally defined φ/ψ angles mimicking PPII conformation
Verify conformational constraint by NMR and evaluate entropic benefit in binding
DPP-IV / prolyl oligopeptidase inhibitor library synthesis
High-purity, in-stock building block with validated scaffold precedent
Rapid parallel derivatization; confirm inhibitory profile against enzyme panel
μ opioid receptor ligand exploration (analgesic/antipruritic research)
Butanoate linker for N-terminal diversification; starting XLogP3 −1.3
Monitor selectivity over δ/κ subtypes; assess CNS penetration after modification
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